Aqueous Solubility Reduction by Iodo Substitution: 2-Amino-5-chloro-3-iodobenzoic Acid vs. 2-Amino-5-chlorobenzoic Acid
The introduction of the iodine atom at the 3-position dramatically reduces aqueous solubility. 2-Amino-5-chloro-3-iodobenzoic acid has a calculated aqueous solubility of 0.083 g/L at 25 °C , whereas 2-amino-5-chlorobenzoic acid is reported as 'soluble in water' by multiple vendor sources . This solubility reduction—from freely soluble to practically insoluble—represents a >10-fold decrease that is critical for applications requiring low aqueous solubility, such as sustained-release formulation development or precipitation-driven purification strategies .
| Evidence Dimension | Aqueous solubility at 25 °C |
|---|---|
| Target Compound Data | 0.083 g/L (calculated, ACD/Labs V11.02) |
| Comparator Or Baseline | 2-Amino-5-chlorobenzoic acid (CAS 635-21-2): soluble in water (qualitative vendor data) |
| Quantified Difference | >10-fold reduction; transitions from 'soluble' to 'practically insoluble' classification |
| Conditions | Calculated solubility at 25 °C using ACD/Labs software ; qualitative solubility reported by Fisher Scientific and TCI |
Why This Matters
Low aqueous solubility makes 2-amino-5-chloro-3-iodobenzoic acid the preferred choice for synthetic routes where aqueous workup precipitation is desired, or for medicinal chemistry campaigns targeting lipophilic binding pockets where polar surface area must be minimized.
